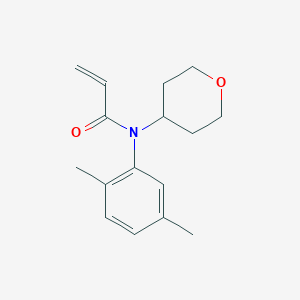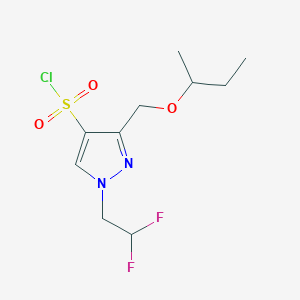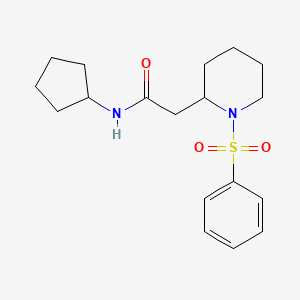
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel plays a crucial role in regulating the electrical activity of the heart, and its dysfunction can lead to life-threatening cardiac arrhythmias. DPO-1 has been extensively studied for its potential therapeutic applications in treating these conditions.
作用機序
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide binds to the hERG channel and blocks potassium ion flow through the channel pore. This blockade prolongs the action potential duration and leads to an increased risk of arrhythmias. However, the selectivity of this compound for the hERG channel means that it does not affect other ion channels, which is an important consideration for its potential therapeutic use.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the QT interval on an electrocardiogram, as well as to induce arrhythmias in animal models. These effects are related to its blockade of the hERG channel and its consequent effects on cardiac repolarization.
実験室実験の利点と制限
One advantage of N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide is its selectivity for the hERG channel, which makes it a useful tool for studying the role of this channel in cardiac physiology and pathophysiology. However, its effects on the QT interval and its potential to induce arrhythmias mean that caution must be taken when using it in lab experiments. Additionally, its potential therapeutic use is limited by its lack of selectivity for different hERG channel isoforms, which may limit its effectiveness in treating different forms of long QT syndrome.
将来の方向性
Future research on N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide may focus on its potential therapeutic use in treating long QT syndrome and other cardiac arrhythmias. Additionally, further studies may investigate its effects on other ion channels and its potential use as a tool for studying ion channel function. Finally, the development of more selective hERG channel inhibitors may improve its therapeutic potential and reduce its side effects.
合成法
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxyoxane-2-carboxylic acid, followed by the addition of propargylamine and subsequent dehydration. Other methods include the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxyoxane-2-carboxylic acid methyl ester, followed by the addition of propargylamine and subsequent deprotection.
科学的研究の応用
N-(2,5-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. It has been shown to be a highly selective inhibitor of the hERG channel, with minimal effects on other ion channels. This selectivity makes it a promising candidate for the treatment of long QT syndrome, a condition characterized by a prolonged QT interval on an electrocardiogram and an increased risk of life-threatening arrhythmias.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-16(18)17(14-7-9-19-10-8-14)15-11-12(2)5-6-13(15)3/h4-6,11,14H,1,7-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLMEVLTDVPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C2CCOCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)
![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)

![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)



![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)